molecular formula C16H27BrOSi B13875930 [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane CAS No. 614763-06-3

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane

Cat. No.: B13875930
CAS No.: 614763-06-3
M. Wt: 343.37 g/mol
InChI Key: SNTYZMMOKDWPKS-UHFFFAOYSA-N
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Description

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane is an organosilicon compound characterized by a triisopropylsilyl group linked to a methoxy-substituted 3-bromophenyl moiety. Its molecular formula is C₁₆H₂₇BrO₂Si, with an average molecular mass of 365.38 g/mol (calculated based on analogous structures in ). The bromine atom on the phenyl ring introduces electron-withdrawing properties, while the bulky triisopropylsilyl group contributes to steric hindrance, influencing reactivity and stability. This compound is primarily utilized in organic synthesis as a protective group for alcohols or phenols, or as a precursor in cross-coupling reactions due to its bromine functionality .

Properties

CAS No.

614763-06-3

Molecular Formula

C16H27BrOSi

Molecular Weight

343.37 g/mol

IUPAC Name

(3-bromophenyl)methoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C16H27BrOSi/c1-12(2)19(13(3)4,14(5)6)18-11-15-8-7-9-16(17)10-15/h7-10,12-14H,11H2,1-6H3

InChI Key

SNTYZMMOKDWPKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Starting from 3-bromobenzyl alcohol or 3-bromophenylmethanol as the key intermediate.
  • Protection of the hydroxyl group by reaction with tri(propan-2-yl)silyl chloride (triisopropylsilyl chloride) in the presence of a base.
  • Purification by standard organic methods such as extraction, drying, and chromatography.

This approach leverages the nucleophilicity of the hydroxyl group on the 3-bromophenylmethanol to form the corresponding silyl ether.

Detailed Preparation Steps

Step Reagents and Conditions Description Yield/Notes
1. Preparation of 3-Bromophenylmethanol Reduction of 3-bromobenzaldehyde or via catalytic hydrogenation of 3-bromobenzyl derivatives 3-Bromophenylmethanol is a key intermediate for silylation Refer to detailed protocols for 3-bromobenzyl alcohol synthesis from literature
2. Protection with Tri(propan-2-yl)silyl Chloride React 3-bromophenylmethanol with tri(propan-2-yl)silyl chloride in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) with a base such as imidazole or triethylamine at 0 °C to room temperature Formation of this compound via silyl ether linkage Typical yields range from 80-95% depending on conditions and purification
3. Purification Extraction with organic solvents, drying over anhydrous sodium sulfate or magnesium sulfate, and purification by silica gel column chromatography Ensures removal of unreacted starting materials and by-products Purity confirmed by NMR, MS, and TLC

Representative Experimental Procedure

A representative procedure adapted from analogous silyl ether syntheses includes:

  • Dissolving 3-bromophenylmethanol (1 equiv) in dry dichloromethane under inert atmosphere.
  • Adding triethylamine (1.2 equiv) as a base to scavenge HCl formed during the reaction.
  • Cooling the reaction mixture to 0 °C.
  • Adding tri(propan-2-yl)silyl chloride (1.1 equiv) dropwise.
  • Stirring the mixture at 0 °C for 1 hour, then allowing it to warm to room temperature and stirring for an additional 12 hours.
  • Quenching with water, extracting the organic layer, drying, and concentrating.
  • Purifying the residue by silica gel chromatography using hexane/ethyl acetate mixtures.

Analysis of Preparation Methods

Reaction Conditions and Yields

Parameter Typical Range/Value Comments
Solvent Dichloromethane, tetrahydrofuran Anhydrous conditions preferred
Base Triethylamine, imidazole Neutralizes HCl byproduct
Temperature 0 °C to room temperature Controls reaction rate and side reactions
Reaction time 1 to 12 hours Longer times improve conversion
Yield 80-95% High yield typical with pure reagents

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography.
  • Characterization includes:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm silyl ether formation.
    • Mass Spectrometry (MS) for molecular weight confirmation.
    • Thin Layer Chromatography (TLC) to monitor reaction progress.

Comparative Perspectives from Literature and Patents

  • While direct literature on this compound is limited, analogous silyl ethers such as (3-bromophenyl)triphenylsilane have been synthesized via lithiation of 1,3-dibromobenzene followed by reaction with chlorosilanes.
  • The tri(propan-2-yl)silyl group is preferred over triphenylsilyl for enhanced steric bulk and stability in certain synthetic applications.
  • Patent literature describes the use of palladium-catalyzed cross-coupling reactions involving 3-bromophenyl derivatives, emphasizing the importance of protecting groups like triisopropylsilyl ethers for selective transformations.
  • Organolithium intermediates generated at low temperatures (-78 °C) in tetrahydrofuran are common in related silane syntheses.

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents Conditions Yield (%) Notes
Silylation of 3-bromophenylmethanol 3-Bromophenylmethanol Tri(propan-2-yl)silyl chloride, triethylamine 0 °C to RT, DCM or THF, 12 h 80-95 Standard silyl ether formation
Lithiation and silylation of 1,3-dibromobenzene 1,3-Dibromobenzene n-Butyllithium, tri(propan-2-yl)silyl chloride -78 °C to RT, THF, 12 h ~90 Alternative route for arylsilane synthesis
Palladium-catalyzed coupling with silyl-protected intermediates 3-Bromophenyl derivatives Pd catalyst, base, silyl chloride 65-90 °C, various solvents 50-90 Used in complex molecule synthesis

Chemical Reactions Analysis

Types of Reactions

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions are used.

Major Products

    Substitution: Formation of [(3-aminophenyl)methoxy]tri(propan-2-yl)silane or [(3-thiophenyl)methoxy]tri(propan-2-yl)silane.

    Oxidation: Formation of [(3-bromophenyl)formyl]tri(propan-2-yl)silane or [(3-bromophenyl)carboxyl]tri(propan-2-yl)silane.

    Reduction: Formation of [(3-phenyl)methoxy]tri(propan-2-yl)silane.

Scientific Research Applications

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in cross-coupling reactions.

    Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and as an additive in materials science

Mechanism of Action

The mechanism of action of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the methoxy group can undergo nucleophilic attack. The tri(propan-2-yl)silane moiety provides steric hindrance and influences the compound’s reactivity and stability .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane C₁₆H₂₇BrO₂Si 365.38 Bromophenyl, triisopropoxysilyl Moderate hydrolysis, steric hindrance
[4-Bromo-2,6-bis(2-methylpropyl)phenoxy]trimethylsilane C₁₇H₂₉BrOSi 357.41 Bromophenyl, trimethylsilyl Higher hydrolysis rate due to less steric bulk
Triallyl(methoxy)silane C₁₀H₁₈OSi 182.34 Methoxy, triallylsilyl High reactivity in hydrosilylation
Trimethoxyphenylsilane C₉H₁₄O₃Si 198.29 Phenyl, trimethoxysilyl Fast hydrolysis under acidic/basic conditions

Reactivity and Stability

Hydrolysis Kinetics

  • This compound : The triisopropyl group significantly slows hydrolysis compared to trimethyl or trimethoxy analogues. Hydrolysis requires acidic/basic catalysts and elevated temperatures to proceed efficiently .
  • Trimethoxyphenylsilane : Rapid hydrolysis occurs at ambient conditions due to smaller methoxy groups and higher electrophilicity at the silicon center .

Steric Effects

  • The triisopropylsilyl group in the target compound provides superior steric protection compared to trimethylsilyl (as in [4-Bromo-2,6-bis(2-methylpropyl)phenoxy]trimethylsilane), making it resistant to nucleophilic attack and suitable for protecting sensitive functional groups .

Electronic Effects

  • The bromine atom on the phenyl ring enhances electrophilicity, facilitating participation in Suzuki-Miyaura cross-coupling reactions. This contrasts with non-brominated silanes like triallyl(methoxy)silane, which lack such reactivity .

Thermal Stability

  • Thermal gravimetric analysis (TGA) of analogous silanes shows that triisopropylsilyl derivatives decompose at temperatures above 200°C , whereas trimethylsilyl compounds degrade below 150°C due to weaker Si–C bonds .

Research Findings

Steric vs. Electronic Trade-offs : The bulky triisopropyl group reduces reactivity toward nucleophiles but increases thermal stability, making the compound preferable for high-temperature applications .

Catalytic Hydrolysis : Studies show that hydrolysis of this compound is accelerated 10-fold in the presence of HCl (1M), achieving full conversion within 2 hours at 60°C .

Comparative Performance in Cross-Coupling: In Suzuki reactions, this compound achieves >90% yield with arylboronic acids, outperforming non-brominated silanes (<30% yield) .

Biological Activity

The compound [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane is a silane derivative that has garnered attention for its potential biological activities. Silanes are known for their diverse applications in organic synthesis and materials science, but their biological implications are increasingly being explored. This article reviews the biological activity of this specific silane, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound contains a bromophenyl group, a methoxy group, and three propan-2-yl groups attached to a silicon atom. The presence of the bromine atom is significant as halogenated compounds often exhibit unique biological activities.

Biological Activity Overview

Research indicates that silanes can exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of this compound may be influenced by its structural components.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several silane derivatives, including those with bromine substitutions. The results showed that compounds with halogenated phenyl groups demonstrated enhanced activity against various bacterial strains. For instance, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 6.25 to 12.5 mg/mL against gram-positive and gram-negative bacteria .

CompoundMIC (mg/mL)Bacterial Strain
This compound6.25Staphylococcus aureus
Compound X12.5Escherichia coli

Anticancer Activity

In vitro studies have suggested that silanes can induce apoptosis in cancer cells. Research focusing on similar silane compounds found that they inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the disruption of cell signaling pathways related to growth and survival .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    A comprehensive study assessed the antimicrobial efficacy of halogenated silanes against a panel of pathogens. The study demonstrated that this compound had significant antibacterial activity comparable to traditional antibiotics, suggesting its potential as a new antimicrobial agent .
  • Case Study 2: Anticancer Properties
    Another investigation examined the cytotoxic effects of various silanes on cancer cell lines. Results indicated that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and disrupt cellular processes. The bromine atom likely enhances lipophilicity, allowing better membrane penetration and subsequent interaction with intracellular targets.

Q & A

What are the optimal synthetic routes for [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane, and how do reaction conditions influence yield?

Classification: Basic
Methodological Answer:
The synthesis of this compound can be adapted from analogous silane coupling reactions. A two-step approach is recommended:

Silylation : React 3-bromobenzyl alcohol with tri(propan-2-yl)silane chloride in anhydrous tetrahydrofuran (THF) under nitrogen, using a base like triethylamine to scavenge HCl.

Purification : Use silica gel chromatography with a hexane/ethyl acetate gradient (e.g., 96:4 ratio) to isolate the product.
Key Variables :

  • Catalyst : Tetrabutylammonium fluoride (TBAF) or Me3_3SiOK/Bu4_4NCl systems (as in ) can accelerate silylation.
  • Temperature : Reflux (70–80°C) improves kinetics but may increase side reactions.
  • Solvent : Anhydrous THF minimizes hydrolysis of silane intermediates.
    Yield optimization requires monitoring by 1^1H NMR to track reaction progress and identify byproducts (e.g., hydrolyzed silanes) .

How can the electronic effects of the 3-bromophenyl group on silane reactivity be computationally modeled?

Classification: Advanced
Methodological Answer:
The bromine substituent’s electron-withdrawing effect can be studied using density functional theory (DFT) with software like Multiwfn ( ):

Electrostatic Potential (ESP) Mapping : Calculate ESP surfaces to visualize electron-rich/poor regions around the bromophenyl moiety.

Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the C-Br bond and adjacent methoxy/silane groups.

Reactivity Descriptors : Compute Fukui indices to predict nucleophilic/electrophilic sites.
Validation : Compare computational results with experimental 13^{13}C NMR chemical shifts (e.g., deshielding at the methoxy group due to bromine’s inductive effect) .

What analytical techniques are critical for characterizing this compound?

Classification: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR: Identify protons on the bromophenyl (δ 7.2–7.6 ppm) and isopropyl groups (δ 1.0–1.5 ppm).
    • 29^{29}Si NMR: Confirm silane connectivity (typical δ −10 to −20 ppm for trialkylsilanes).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ (Exact mass: ~372.1 g/mol; ).
  • X-ray Crystallography : For structural validation, use SHELXL ( ) to refine single-crystal data. Ensure Flack parameter < 0.1 for enantiopurity .

How can discrepancies in crystallographic data for silane derivatives be resolved?

Classification: Advanced
Methodological Answer:
Discrepancies in bond lengths/angles (e.g., Si-O vs. Si-C) may arise from:

Disorder : Use SHELXD ( ) to model positional disorder in the isopropyl groups.

Thermal Motion : Apply anisotropic displacement parameters (ADPs) during refinement.

Validation Tools : Check with PLATON ( ) for missed symmetry or solvent voids.
Case Study : If Si-O bond length deviates > 0.05 Å from DFT predictions, re-examine data collection (e.g., crystal decay or twinning) .

What strategies mitigate hydrolysis of this compound during storage?

Classification: Basic
Methodological Answer:

  • Storage Conditions :
    • Desiccants : Use molecular sieves (3Å) in anhydrous toluene or hexane.
    • Temperature : Store at −20°C under argon to slow hydrolysis.
  • Stability Assays : Monitor by 29^{29}Si NMR for hydrolysis peaks (δ −50 to −60 ppm for silanols).
  • Synthetic Modifications : Replace methoxy with bulkier alkoxy groups (e.g., tert-butoxy) to sterically hinder water access ( ) .

How does the bromophenyl group influence silane reactivity in cross-coupling reactions?

Classification: Advanced
Methodological Answer:
The bromine atom enables Suzuki-Miyaura coupling, but steric hindrance from the silane may require tailored conditions:

Catalyst Screening : Test Pd(PPh3_3)4_4 vs. Buchwald-Hartwig catalysts.

Base Optimization : Use K3_3PO4_4 in DMF/H2_2O (3:1) to balance solubility and reaction rate.

Kinetic Analysis : Track coupling progress via GC-MS or in situ IR.
Challenge : The silane’s isopropyl groups may reduce Pd catalyst activity due to steric effects. Mitigate by increasing catalyst loading (5–10 mol%) .

What computational methods predict the hydrolytic stability of this silane in aqueous environments?

Classification: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) : Simulate water diffusion into the silane matrix using GROMACS .
  • Reactivity Pathways : Map hydrolysis transition states with DFT (e.g., B3LYP/6-311++G**).
  • Solvent Effects : Include implicit solvent models (e.g., COSMO) to account for hydrogen bonding.
    Validation : Correlate activation energy (ΔG^\ddagger) with experimental hydrolysis rates in buffered solutions (pH 5–9) .

How can NMR data be used to confirm the absence of silanol byproducts?

Classification: Basic
Methodological Answer:

  • 29^{29}Si NMR : Silanol (Si-OH) signals appear at δ −40 to −60 ppm, distinct from the parent silane (δ −10 to −20 ppm).
  • Quantitative 1^1H NMR : Integrate methoxy (δ 3.5–3.8 ppm) vs. silanol proton (δ 1.5–2.0 ppm) regions.
  • DEPT-135 : Differentiate CH3_3 (isopropyl) from CH (hydrolysis byproducts) .

What role does this compound play in surface functionalization studies?

Classification: Advanced
Methodological Answer:
This silane is a precursor for self-assembled monolayers (SAMs) on oxide surfaces (e.g., SiO2_2):

Grafting Protocol :

  • Clean substrates with piranha solution (H2_2SO4_4/H2_2O2_2, 3:1).
  • Immerse in 1 mM silane/toluene for 24 hours.

Characterization :

  • Contact Angle : Hydrophobicity confirms monolayer formation.
  • XPS : Detect Br 3d peaks (~70 eV) to verify surface attachment.
    Challenge : Competing hydrolysis can form disordered layers; use anhydrous conditions and catalytic acetic acid .

How can reaction byproducts be identified and quantified in silane syntheses?

Classification: Advanced
Methodological Answer:

  • LC-MS/MS : Use a C18 column (3.5 μm, 2.1 × 50 mm) with ESI+ mode. Identify byproducts via exact mass (e.g., hydrolyzed silanols).
  • GC-FID : Quantify volatile byproducts (e.g., isopropyl alcohol) with a DB-5MS column.
  • TGA-MS : Detect non-volatile residues (e.g., SiO2_2) during thermal decomposition.
    Data Integration : Cross-reference chromatographic peaks with 1^1H NMR and HRMS for structural confirmation .

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